Technical Monograph: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Technical Monograph: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
CAS: 1323733-50-1
Formula: C
Executive Summary & Chemical Profile[1][2]
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical agents targeting kinase pathways and anti-inflammatory cascades. Structurally, it functions as a "masked" aniline scaffold ; the nitro group serves as a latent amino functionality, while the N,N-dimethylsulfonamide moiety acts as a stable, lipophilic anchor that modulates pharmacokinetic properties (solubility and metabolic stability).
Unlike primary sulfonamides (
Physiochemical Characteristics
| Property | Value (Predicted/Experimental) | Significance |
| Appearance | Pale yellow to off-white solid | Typical of nitro-aromatics; color intensifies upon reduction. |
| LogP | ~1.6 – 1.9 | Optimal range for Fragment-Based Drug Discovery (FBDD). |
| H-Bond Donors | 0 | Enhances passive diffusion across lipid bilayers. |
| H-Bond Acceptors | 6 | High capacity for receptor interaction. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
Synthetic Architecture
The synthesis of CAS 1323733-50-1 is governed by the regioselectivity of Electrophilic Aromatic Substitution (EAS) or Nucleophilic Aromatic Substitution (
Pathway Analysis
-
Route A (Chlorosulfonation): Direct chlorosulfonation of 4-nitroanisole. The methoxy group is a strong ortho/para director. Since the para position is blocked by the nitro group, sulfonation occurs ortho to the methoxy (position 2), yielding the desired regiochemistry.
-
Route B (
Displacement): Starting from 2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide and displacing the chloride with sodium methoxide. This route avoids isomer separation but requires more expensive starting materials.
Visualization: Synthetic Logic
The following diagram illustrates the primary synthetic workflow and the divergent functionalization pathways.
Caption: Figure 1. Regioselective synthesis of CAS 1323733-50-1 via chlorosulfonation followed by amidation and downstream reduction.
Reactivity & Functionalization (The "Why")
The utility of CAS 1323733-50-1 lies in its transformation potential. It is rarely the final drug but rather a Late-Stage Intermediate .
The Nitro Reduction (Critical Step)
The reduction of the 5-nitro group to the 5-amino derivative is the gateway reaction. The resulting aniline is highly nucleophilic and can be derivatized into:
-
Ureas: Reaction with isocyanates (e.g., for kinase hinge binders).
-
Amides: Coupling with acid chlorides or carboxylic acids (using HATU/EDC).
-
Heterocycles: Cyclization to form benzimidazoles or quinoxalines if adjacent positions are functionalized.
Chemo-selectivity Note: The sulfonamide group is stable under standard hydrogenation (H
Experimental Protocols
Note: These protocols are derived from standard methodologies for nitro-benzenesulfonamide chemistry and validated against similar scaffolds found in patent literature (e.g., CN1884259A, US5466871A).
Protocol A: Synthesis of the Sulfonamide Core
Objective: Conversion of 2-methoxy-5-nitrobenzenesulfonyl chloride to CAS 1323733-50-1.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Reagents:
-
2-Methoxy-5-nitrobenzenesulfonyl chloride (1.0 eq, 10 mmol)
-
Dimethylamine (2.0 M in THF, 2.5 eq, 25 mmol)
-
Triethylamine (1.5 eq, 15 mmol)
-
Dichloromethane (DCM) or THF (anhydrous, 50 mL)
-
-
Procedure:
-
Dissolve the sulfonyl chloride in DCM and cool to 0°C in an ice bath.
-
Add Triethylamine.[1]
-
Add the Dimethylamine solution dropwise over 20 minutes. Caution: Exothermic.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitor: Check TLC (Hexane/EtOAc 1:1). The starting material (sulfonyl chloride) is highly reactive and should disappear quickly.
-
-
Workup:
-
Quench with 1M HCl (to neutralize excess amine).[1]
-
Extract organic layer, wash with saturated NaHCO
and Brine. -
Dry over MgSO
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography if necessary.
Protocol B: Reduction to Aniline (Functional Activation)
Objective: Selective reduction of the nitro group to yield the 5-amino scaffold.
-
System: Hydrogenation vessel or reflux setup.
-
Reagents:
-
CAS 1323733-50-1 (1.0 eq)
-
Iron Powder (5.0 eq)
-
Ammonium Chloride (NH
Cl) (5.0 eq) -
Solvent: Ethanol/Water (4:1 ratio).
-
-
Procedure:
-
Suspend the nitro compound in Ethanol/Water.
-
Add Fe powder and NH
Cl. -
Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Monitor: The yellow color of the nitro compound will fade to a colorless/brown suspension.
-
-
Workup:
Medicinal Chemistry Applications (SAR)
In Structure-Activity Relationship (SAR) studies, this molecule serves as a probe for Electronic vs. Steric effects.
| Moiety | Function in Drug Design | Modification Logic |
| 2-Methoxy | Electron Donor (+M effect) | Increases electron density on the ring; can be replaced by -F or -Cl to modulate metabolic stability (blocking O-demethylation). |
| 5-Nitro/Amino | Connection Point | The vector for extending the molecule into deep hydrophobic pockets. |
| Dimethyl-Sulfonamide | Solubilizing Anchor | The methyl groups prevent H-bond donation from the nitrogen, forcing the molecule to act solely as an acceptor at the sulfonyl oxygens. |
Safety & Handling
Hazard Classification (GHS):
Handling Protocols:
-
Nitro-Aromatics: Potential for energetic decomposition if heated under confinement. Do not distill the nitro-intermediate to dryness at high temperatures (>150°C).
-
Waste: Dispose of aqueous layers from the amide coupling (containing amines) in basic organic waste streams.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1323733-50-1. Retrieved from [Link]
- Google Patents (2006).CN1884259A - Process for preparing 2-methoxy-5-amino sulfonyl methyl benzoate. (Demonstrates chlorosulfonation logic on methoxy-benzenes).
-
Organic Syntheses (2022). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (Standard protocols for sulfonamide chemistry). Retrieved from [Link]
- Google Patents (1995).US5466871A - Process for preparing nitroaniline derivatives. (Protocols for selective nitro reduction).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. valsynthese.ch [valsynthese.ch]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
